

Application Note: Using Bismuth-214 for HPGe Detector Calibration

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Compound of Interest

Compound Name: *Bismuth-214*

CAS No.: *14733-03-0*

Cat. No.: *B1233251*

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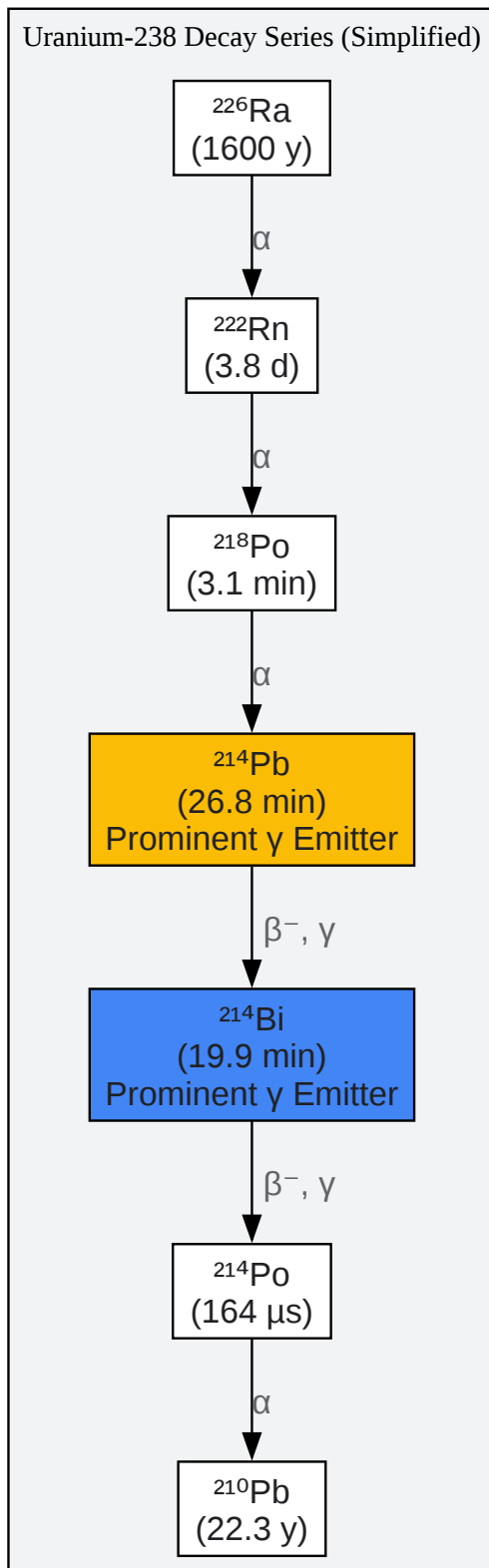
Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the energy and efficiency calibration of High-Purity Germanium (HPGe) detectors using **Bismuth-214** (^{214}Bi), a naturally occurring radionuclide. Due to its short half-life (19.9 minutes), ^{214}Bi is not used as an isolated source.[1] [2] Instead, it is employed as part of its natural decay chain, typically from a certified reference material (CRM) where Uranium-238 and its progeny, including Radium-226 (^{226}Ra), are in secular equilibrium.[3][4] This method offers a cost-effective and reliable way to obtain a calibration across a wide energy range, which is essential for accurate quantitative gamma-ray spectrometry.[5][6]

Principle

Bismuth-214 is a key radionuclide in the Uranium-238 (^{238}U) decay series, following the decay of Lead-214 (^{214}Pb).[1][7] In a sealed source that has reached secular equilibrium, the activity of ^{214}Bi is equal to that of its long-lived parent, ^{226}Ra (half-life ~1600 years).[7] Both ^{214}Pb and ^{214}Bi emit a series of prominent, well-separated gamma rays over a broad energy spectrum, making them ideal for constructing both energy and efficiency calibration curves for HPGe

detectors.[8] Using a CRM, such as IAEA RGU-1 (uranium ore), ensures a known activity concentration and a matrix that can be matched to environmental or other sample types.[3][4]



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Caption: Simplified decay chain from ^{226}Ra to ^{210}Pb , highlighting key gamma emitters.

Materials and Equipment

- Detector System:
 - High-Purity Germanium (HPGe) detector (coaxial p-type or n-type).
 - Cryostat with liquid nitrogen Dewar.
 - Preamplifier.
 - High-voltage power supply.
- Signal Processing and Data Acquisition:
 - Amplifier (shaping amplifier).
 - Analog-to-Digital Converter (ADC).
 - Multi-Channel Analyzer (MCA) with associated software (e.g., Genie-2000).[8]
- Shielding:
 - Lead shield (typically 10 cm thick) with copper and/or tin lining to reduce background radiation and lead X-rays.[6]
- Calibration Source:
 - Certified Reference Material (CRM) with a known activity of ^{226}Ra in secular equilibrium, such as IAEA RGU-1 (uranium ore) or RGTh-1 (thorium ore).[5][6]
- Source Container:
 - Container with a well-defined and reproducible geometry (e.g., Marinelli beaker, cylindrical polycarbonate container) that matches the intended sample geometry.[6][9]

- General Laboratory Equipment:
 - Precision balance.
 - Drying oven.
 - Spatulas.
 - Epoxy resin or vinyl tape for sealing.[3][6]

Experimental Protocols

Protocol 1: Calibration Source Preparation

This protocol details the preparation of a volumetric calibration source from a CRM.

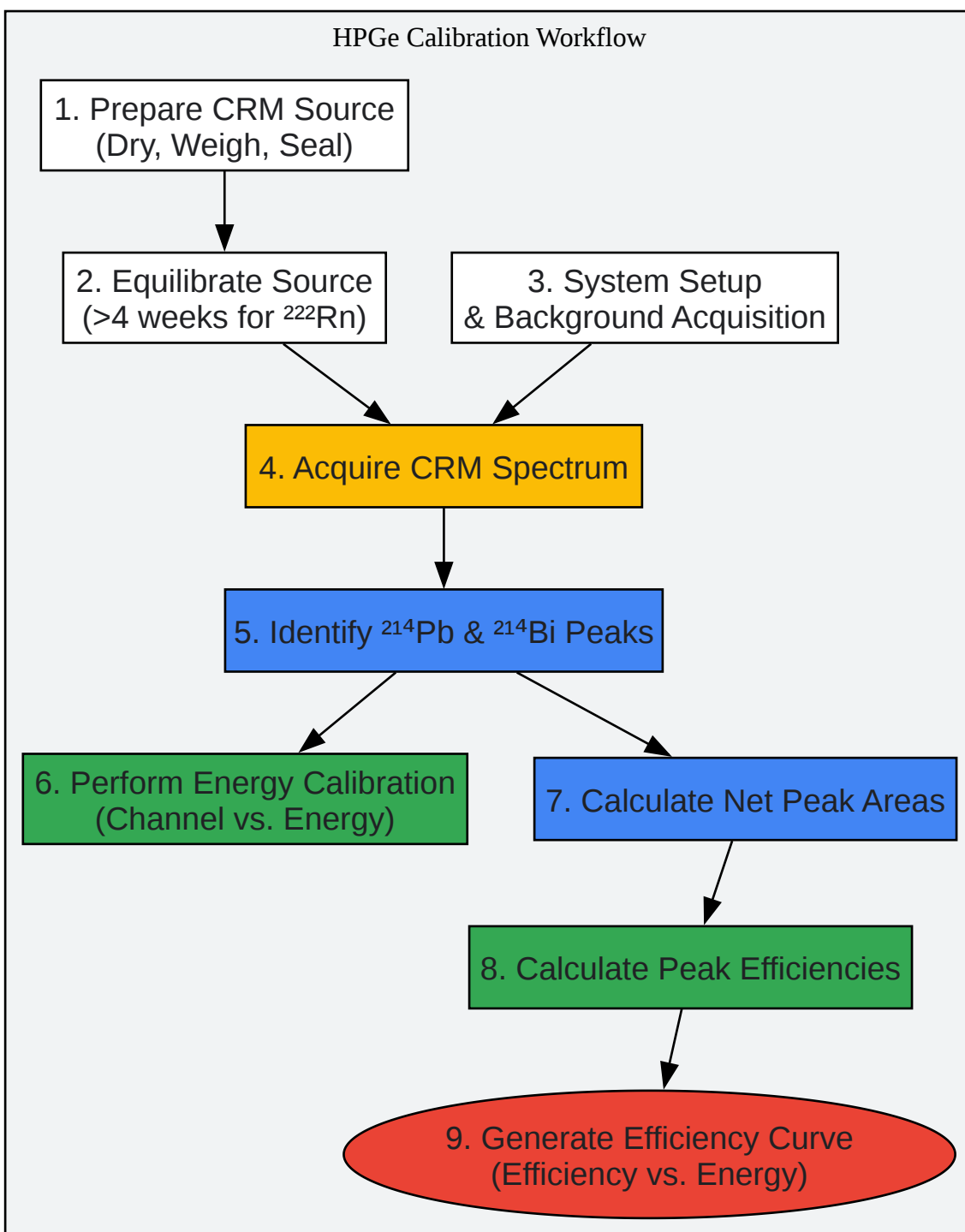
- Drying: Dry the CRM (e.g., IAEA RGU-1) at 105°C to a constant weight to remove any moisture.[3]
- Weighing: Accurately weigh the required amount of dried CRM to achieve the desired total activity and to fill the chosen source container to a specific, reproducible volume.
- Filling: Transfer the weighed CRM into the source container. Lightly compact the material to ensure a uniform density and to prevent settling over time.[3] The density should be recorded and ideally matched to the density of the samples to be analyzed.[5]
- Sealing: Securely seal the container using a lid and epoxy resin or vinyl tape.[3][6] This step is critical to prevent the escape of Radon-222 (^{222}Rn) gas, a progeny of ^{226}Ra . [6]
- Equilibration: Store the sealed source for at least 4 weeks. This period allows for the secular equilibrium to be established between ^{226}Ra and its short-lived daughters, including ^{214}Pb and ^{214}Bi , ensuring their activities are equal to that of the parent ^{226}Ra . [6]

Protocol 2: HPGe Detector Energy and Efficiency Calibration

This protocol outlines the process of acquiring and analyzing the gamma-ray spectrum for calibration.

- System Setup and Stabilization:
 - Ensure the HPGe detector is cooled to its operating temperature (~77 K).
 - Turn on the high-voltage supply, amplifier, and ADC. Allow the system to stabilize for at least one hour before starting measurements.
- Background Measurement:
 - Place an empty, identical source container inside the lead shield.
 - Acquire a background spectrum for a sufficiently long time to obtain good counting statistics for any background peaks. This measurement is crucial for correcting the calibration source spectrum.
- Source Measurement:
 - Replace the empty container with the sealed and equilibrated CRM calibration source. Ensure the source is placed in a fixed, reproducible position relative to the detector.
 - Acquire the gamma-ray spectrum. The acquisition time should be long enough to minimize the statistical uncertainty (<1% for the main peaks is recommended).[3] For low-activity CRMs, this may require counting for 20 to 100 hours.[3]
- Energy Calibration:
 - Identify the prominent, well-resolved photopeaks in the acquired spectrum from ^{214}Pb and ^{214}Bi (see Table 1).
 - Use the MCA software to perform an energy calibration by fitting a polynomial function (often linear is sufficient) that relates the channel number of each peak centroid to its known gamma-ray energy.[10][11]
- Efficiency Calibration:
 - For each prominent photopeak identified for calibration, determine the net peak area (total counts minus background and Compton continuum).

- Calculate the full-energy peak efficiency (ϵ) for each energy (E) using the following equation[12]:
 - $\epsilon(E) = N / (t * A * I_\gamma)$
 - Where:
 - N is the net peak area (counts).
 - t is the live time of the acquisition in seconds.
 - A is the certified activity of the parent nuclide (^{226}Ra) in the source in Becquerels (Bq). [13]
 - I_γ is the gamma-ray emission probability (intensity) for the specific energy transition. [8]
- Plot the calculated efficiencies (ϵ) as a function of gamma-ray energy (E).
- Fit the data points with a suitable polynomial or logarithmic function to generate the efficiency calibration curve.[12] This curve allows for the determination of detector efficiency at any energy within the calibrated range.



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Caption: Experimental workflow for HPGe detector calibration using a CRM source.

Data Presentation

The following tables provide essential quantitative data for the calibration process.

Table 1: Recommended Gamma-Ray Lines for Calibration from the ^{226}Ra Sub-series This table lists prominent, often-used gamma lines from ^{214}Pb and ^{214}Bi suitable for calibration. Note that some weaker lines can be used if statistics are sufficient. Data is compiled from multiple sources.[2][8]

Radionuclide	Energy (keV)	Emission Probability (%)	Notes
^{214}Pb	241.98	7.25	Potential interference.
^{214}Pb	295.21	18.15	Strong, well-resolved peak.
^{214}Pb	351.92	35.10	Strongest ^{214}Pb peak.
^{214}Bi	609.31	44.60	Strongest peak in this series.
^{214}Bi	768.36	4.88	Useful mid-energy point.
^{214}Bi	934.06	3.11	
^{214}Bi	1120.29	14.70	Strong high-energy peak.
^{214}Bi	1238.11	5.74	
^{214}Bi	1377.67	3.97	
^{214}Bi	1764.49	15.30	Important high-energy point.
^{214}Bi	2204.21	4.92	Useful for extending calibration to high energies.

Table 2: Typical HPGe Detector and Data Acquisition Parameters

Parameter	Typical Value / Setting	Purpose
Detector Bias Voltage	Per manufacturer's specification	Ensures proper charge collection.
Amplifier Coarse Gain	Adjusted to place highest energy of interest (e.g., 2.6 MeV for natural series) in the upper channels of the MCA.	Sets the energy range of the spectrum.
Amplifier Fine Gain	Fine-tuned for precise energy calibration.	
Shaping Time	4 - 8 μ s	Balances energy resolution and throughput.
ADC Conversion Gain	8192 or 16384 channels	Determines the number of channels in the spectrum.
Lower Level Discriminator (LLD)	Set just above the noise level (~5-10 keV)	Prevents electronic noise from being recorded.

Corrections and Considerations

- True Coincidence Summing (TCS): ^{214}Bi has a complex decay scheme with many gamma rays emitted in cascade. This can lead to two photons striking the detector simultaneously, being recorded as a single event with the sum of their energies. This effect, known as TCS, removes counts from the full-energy peaks, causing an underestimation of efficiency, especially at close source-to-detector geometries.[3] For ^{214}Bi , TCS can be a relevant contribution to measurement uncertainty.[6] It is recommended to either perform the calibration at a distance where TCS is minimized or use correction software (e.g., ETNA) if available.[3]
- Self-Absorption: When using a volumetric source (like a CRM in a beaker), lower-energy gamma rays can be attenuated within the source matrix itself. This self-absorption effect reduces the measured count rate and apparent efficiency at lower energies.[6][14] The uncertainty from this correction is most relevant for lower energy lines like those from ^{214}Pb . [6] It is crucial to match the density and composition of the calibration source to the samples as closely as possible to minimize this effect.


- Interferences: The 186.2 keV peak of ^{226}Ra overlaps with the 185.7 keV peak from ^{235}U .^[15] For this reason, the 186 keV peak is often excluded from calibrations unless the contribution from ^{235}U can be accurately subtracted.^[3]

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